1H-Pyrrole-1-carboxylic acid, anhydride
Overview
Description
1H-Pyrrole-1-carboxylic acid, anhydride is a heterocyclic organic compound derived from pyrrole Pyrrole is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxylic acid, anhydride can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves the fractional distillation of coal tar or the catalytic reaction of furan, ammonia, and water vapor over an alumina catalyst at high temperatures . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carboxylic acid, anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,5-dicarboxylic acid.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Scientific Research Applications
1H-Pyrrole-1-carboxylic acid, anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, anhydride involves its reactivity towards nucleophiles and electrophiles. The nitrogen atom in the pyrrole ring can participate in various chemical reactions, leading to the formation of new bonds and functional groups. This reactivity is exploited in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
1H-Pyrrole-1-propionic acid: A pyrrole derivative with an acid functional group that acts as a conductive polymer.
2,5-Dimethylpyrrole: Known for its use in the synthesis of biologically active compounds.
N-Substituted pyrroles: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness: 1H-Pyrrole-1-carboxylic acid, anhydride is unique due to its anhydride form, which provides distinct reactivity compared to other pyrrole derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
pyrrole-1-carbonyl pyrrole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(11-5-1-2-6-11)15-10(14)12-7-3-4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZPWKSAEPEWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)OC(=O)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326888 | |
Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107962-24-3 | |
Record name | 1H-Pyrrole-1-carboxylic acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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